molecular formula C9H18ClN B2442251 (2-Cyclopentylcyclopropyl)methanamine hydrochloride CAS No. 2172546-40-4

(2-Cyclopentylcyclopropyl)methanamine hydrochloride

Cat. No.: B2442251
CAS No.: 2172546-40-4
M. Wt: 175.7
InChI Key: HCARPVJXCUBWBU-UHFFFAOYSA-N
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Description

(2-Cyclopentylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H18ClN It is a hydrochloride salt form of (2-Cyclopentylcyclopropyl)methanamine, which is a cyclopropyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of cyclopentyl derivatives followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted cyclopropyl derivatives, depending on the specific reaction conditions and reagents

Properties

IUPAC Name

(2-cyclopentylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-6-8-5-9(8)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCARPVJXCUBWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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